molecular formula C13H13NO B038353 3-(4-CYANOPHENYL)CYCLOHEXANONE CAS No. 123732-09-2

3-(4-CYANOPHENYL)CYCLOHEXANONE

Cat. No.: B038353
CAS No.: 123732-09-2
M. Wt: 199.25 g/mol
InChI Key: YERDBWDYWNZYDJ-UHFFFAOYSA-N
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Description

4-(3-Oxocyclohexyl)benzonitrile is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol. This compound is a derivative of benzonitrile, featuring a cyclohexanone moiety attached to the benzene ring. It is primarily used as an intermediate in the synthesis of various organic compounds, potentially leading to the development of new materials or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(3-Oxocyclohexyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the cyclohexanone group . This process typically requires mild reaction conditions and can be optimized for industrial-scale production.

Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . The subsequent introduction of the cyclohexanone group can be achieved through various catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxocyclohexyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-(3-Oxocyclohexyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and pharmaceuticals.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to discover new therapeutic agents for various diseases.

    Industry: It is used in the production of advanced coatings, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Oxocyclohexyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic aromatic substitution reactions, forming covalent bonds with nucleophiles. Additionally, the cyclohexanone moiety can undergo various transformations, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, benzonitrile, lacks the cyclohexanone group but shares similar reactivity patterns.

    4-(4-Oxocyclohexyl)benzonitrile: A structural isomer with the oxo group in a different position, leading to distinct chemical properties.

    4-(3-Hydroxycyclohexyl)benzonitrile: A related compound with a hydroxyl group instead of an oxo group, exhibiting different reactivity and applications.

Uniqueness: 4-(3-Oxocyclohexyl)benzonitrile is unique due to the presence of both the nitrile and cyclohexanone functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(3-oxocyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-7,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERDBWDYWNZYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577717
Record name 4-(3-Oxocyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123732-09-2
Record name 4-(3-Oxocyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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